Cas no 1374356-45-2 ((S)-crizotinib)

(S)-Crizotinib is a selective and potent small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met tyrosine kinases. As the (S)-enantiomer of crizotinib, it exhibits enhanced stereospecific binding affinity, contributing to improved target inhibition and reduced off-target effects. This compound is particularly significant in preclinical research for studying ALK-driven malignancies, including non-small cell lung cancer (NSCLC). Its high selectivity and well-characterized pharmacokinetic profile make it a valuable tool for investigating kinase signaling pathways and resistance mechanisms. (S)-Crizotinib is commonly utilized in biochemical assays and cellular studies to elucidate the role of ALK and c-Met in oncogenesis, offering researchers a precise pharmacological probe for targeted therapy development.
(S)-crizotinib structure
(S)-crizotinib structure
Product Name:(S)-crizotinib
CAS No:1374356-45-2
MF:C21H22Cl2FN5O
MW:450.336685657501
MDL:MFCD22126092
CID:3161838
PubChem ID:329823787
Update Time:2025-06-14

(S)-crizotinib Chemical and Physical Properties

Names and Identifiers

    • 2-?Pyridinamine, 3-?[(1S)?-?1-?(2,?6-?dichloro-?3-?fluorophenyl)?ethoxy]?-?5-?[1-?(4-?piperidinyl)?-?1H-?pyrazol-?4-?yl]?-
    • : 2-Pyridinamine, 3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]
    • 3-[(1S)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine
    • (S)-Crizotinib
    • ent-crizotinib
    • 3-[(1s)-1-(2,6-Dichloro-3-Fluorophenyl)ethoxy]-5-(1-Piperidin-4-Ylpyrazol-4-Yl)pyridin-2-Amine
    • 2-Pyridinamine, 3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-
    • 3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
    • C21H22Cl2FN5O
    • (S)-3-(1-(2,6-DICHL
    • (S)-crizotinib
    • MDL: MFCD22126092
    • Inchi: 1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
    • InChI Key: KTEIFNKAUNYNJU-LBPRGKRZSA-N
    • SMILES: ClC1C(=CC=C(C=1[C@H](C)OC1=C(N)N=CC(=C1)C1C=NN(C=1)C1CCNCC1)Cl)F

Computed Properties

  • Exact Mass: 449.1185439 g/mol
  • Monoisotopic Mass: 449.1185439 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 78
  • Molecular Weight: 450.3

(S)-crizotinib Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:room temp

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(S)-crizotinib Suppliers

Amadis Chemical Company Limited
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(CAS:1374356-45-2)(S)-crizotinib
Order Number:A903744
Stock Status:in Stock
Quantity:100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:15
Price ($):253.0/480.0
Email:sales@amadischem.com

Additional information on (S)-crizotinib

Comprehensive Overview of (S)-Crizotinib (CAS No. 1374356-45-2): Mechanism, Applications, and Research Advances

(S)-Crizotinib, with the CAS number 1374356-45-2, is a stereoisomer of the well-known tyrosine kinase inhibitor crizotinib. This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology. The (S)-enantiomer of crizotinib exhibits distinct pharmacological properties compared to its (R)-counterpart, making it a subject of intense study for targeted cancer therapies. Researchers are particularly interested in its selectivity and efficacy against ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) rearrangements, which are critical drivers in certain cancers.

The growing interest in (S)-crizotinib aligns with the broader trend toward precision medicine and personalized cancer treatment. Patients and healthcare providers frequently search for terms like "targeted therapy for ALK-positive NSCLC" or "ROS1 inhibitor side effects," reflecting the demand for innovative treatments. (S)-Crizotinib is often discussed in the context of drug resistance mechanisms, a hot topic in oncology research. Studies suggest that the (S)-enantiomer may offer advantages in overcoming resistance mutations, a key challenge in treating advanced cancers.

From a chemical perspective, (S)-crizotinib (CAS 1374356-45-2) features a unique chiral center, which influences its binding affinity to kinase targets. The compound's molecular structure has been optimized to enhance bioavailability and blood-brain barrier penetration, addressing limitations observed with earlier kinase inhibitors. These attributes make it a promising candidate for treating central nervous system (CNS) metastases, a common complication in lung cancer patients.

Recent advancements in crystallography and computational modeling have shed light on the binding interactions of (S)-crizotinib with its targets. Such insights are crucial for designing next-generation inhibitors with improved therapeutic indices. Additionally, the compound's role in combination therapies is being explored, as synergistic effects with immunotherapy agents could revolutionize treatment protocols for refractory cancers.

In summary, (S)-crizotinib (CAS 1374356-45-2) represents a cutting-edge development in kinase inhibitor research. Its potential to address unmet medical needs in oncology, coupled with ongoing investigations into its mechanistic nuances, positions it as a compound of high scientific and clinical relevance. As the field evolves, (S)-crizotinib may emerge as a cornerstone in the fight against mutation-driven cancers.

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Amadis Chemical Company Limited
(CAS:1374356-45-2)(S)-crizotinib
A903744
Purity:99%/99%
Quantity:100mg/250mg
Price ($):253.0/480.0
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